Lipophilicity (XLogP3/LogD) Advantage Over Unsubstituted 2-(Piperidin-1-yl)ethanamine
The target compound exhibits a computed LogP of 1.08 and LogD7.4 of -1.68, compared to LogP 0.41–0.64 for the unsubstituted 2-(piperidin-1-yl)ethanamine [1]. This difference of approximately +0.4 to +0.7 log units in LogP is driven by the addition of two methyl groups on the piperidine ring and is consistent with class-level expectations for 2,6-disubstituted piperidines [2]. The higher lipophilicity predicts approximately 2.5- to 5-fold greater passive membrane permeability based on the log-linear relationship between LogP and permeability coefficients, which is relevant for designing CNS-penetrant or intracellular-targeting molecules [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.08; LogD (pH 7.4) = -1.68 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)ethanamine: LogP = 0.41–0.64; 2-(Piperidin-1-yl)ethaneamine derivatives: estimated LogP ~0.4 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7; estimated 2.5- to 5-fold greater passive membrane permeability |
| Conditions | Computed values from XLogP3 and ChemAxon LogD calculators; not experimentally verified for these specific compounds |
Why This Matters
Procurement decisions for building blocks in CNS-targeted or permeability-dependent projects should favor the 2,6-dimethyl analog when enhanced membrane partitioning is desired, avoiding the need for additional hydrophobic modifications later in the SAR campaign.
- [1] Chembase. 2-(2,6-Dimethylpiperidin-1-yl)ethan-1-amine: Log P 1.0767019; LogD (pH 7.4) -1.6792312. View Source
- [2] PubChem. XLogP3 values for piperidine ethanamine series; class-level LogP increment for dimethyl substitution. View Source
